

# molecular weight and formula of CD3F

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## Compound of Interest

Compound Name: Fluoromethane-d3

CAS No.: 558-21-4

Cat. No.: B1595808

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Technical Monograph: **Fluoromethane-d3** (

) Subject: Physicochemical Characterization, Synthesis, and Applications in Deuterated Pharmacophore Engineering.[1][2][3]

## Executive Summary

**Fluoromethane-d3** (Methyl-d3 fluoride,

) is the deuterated isotopologue of fluoromethane.[1][2][3] In the context of pharmaceutical sciences, it represents a critical C1 building block and spectroscopic probe.[1] Its primary relevance lies in Deuterated Drug Discovery—specifically the "Deuterium Switch" strategy to enhance metabolic stability—and as a reference standard in

F-NMR fragment-based screening.[2][3]

This guide provides a rigorous breakdown of the molecular weight, formulaic derivation, and technical applications of

, distinguishing it from common nomenclature artifacts in immunology (e.g., CD3

).[1][2]

## Physicochemical Specifications

The following data is calculated based on IUPAC Standard Atomic Weights (2021).

### Molecular Formula & Weight[1][2][3][4]

#### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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### Atomic Contribution Breakdown

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## Physical Properties

- State at STP: Colorless Gas[1][2][3]
- Boiling Point: -77.9 °C (Lit.)[1][2][3][4]

- CAS Registry Number: 558-21-4[2][3][4][5][6]
- Solubility: Soluble in alcohol, ether; typically handled as a gas or dissolved in organic solvents for reaction.[1][2]

## Applications in Drug Development

### The Deuterium Switch (Kinetic Isotope Effect)

The substitution of Hydrogen (

) with Deuterium (

) in methyl groups is a validated strategy to improve the pharmacokinetic (PK) profile of small molecule drugs.[1][2] The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.[3]

- Mechanism: Primary Kinetic Isotope Effect (KIE).[1][2]
- Impact: Reduces the rate of metabolic clearance mediated by Cytochrome P450 (CYP450) enzymes, specifically oxidative demethylation.[1]

- Relevance of

: While often used as a probe,

serves as a model for the stability of fluorinated methyl groups.[1] Precursors to

(like

or deuterated methanol) are used to install the

motif in drugs like Deutetrabenazine.[1][2]

## F-NMR Fragment Screening

In Fragment-Based Drug Discovery (FBDD),

F-NMR is a high-sensitivity screening tool.[2][3]

- Advantage of

: Replacing protons with deuterium eliminates

J-coupling (scalar coupling).[1][2][3] This simplifies the NMR spectra, collapsing multiplets into singlets (or triplets dependent on

coupling, which is smaller), thereby increasing signal-to-noise ratio and resolution when studying protein-ligand interactions.[1][2][3]

## Experimental Protocols & Synthesis

### Synthesis of Fluoromethane-d3

Reaction Principle: Nucleophilic fluorination of a deuterated methyl electrophile.[1][3]

Protocol:

- Precursor Selection: Start with Methyl-d3 iodide ( ) or Methyl-d3 triflate ( ).[1][2][3]
- Fluorination: React with an anhydrous fluoride source (e.g., Tetrabutylammonium fluoride, TBAF, or Silver Fluoride, AgF) in an aprotic solvent (Acetonitrile).[1][2]
- Isolation: Due to the low boiling point (-78°C), the product is collected via cryogenic distillation into a liquid nitrogen-cooled trap.

Safety Note:

is an odorless, flammable gas.[1][2] All synthesis must occur in a sealed vacuum line or high-pressure vessel.[1][2][3]

### Visualization: The Kinetic Isotope Effect (KIE)

The following diagram illustrates how deuteration (using reagents like those related to ) blocks metabolic degradation.



## FULL PROTOCOL TRUNCATED

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Caption: Comparative metabolic pathway showing the Kinetic Isotope Effect (KIE) where C-D bonds resist CYP450 cleavage.[1][2][3]

## Disambiguation: CD3F vs. CD3

In drug development literature, particularly regarding CAR-T Cell Therapy, the term "CD3F" often appears as an OCR (Optical Character Recognition) error or shorthand for CD3

(CD3-zeta), the intracellular signaling domain of the T-cell receptor.[1][2][3]



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If your query pertains to CAR-T signaling domains, please refer to the sequence for UniProt P20963 (CD3Z\_HUMAN).[2][3]

## References

- Sigma-Aldrich.**Fluoromethane-d3** Product Specification & MSDS. Merck KGaA.[1][2] [Link\[2\]](#) [3]
- PubChem.**Fluoromethane-d3** Compound Summary (CID 136358). National Library of Medicine.[1][2] [Link\[2\]](#)[3]
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- Cambridge Isotope Laboratories.Stable Isotopes in Drug Development and Metabolic Profiling. [Link](#)

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